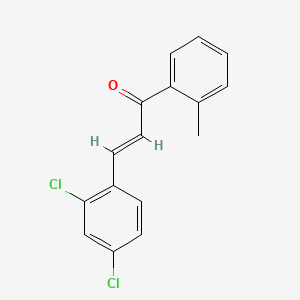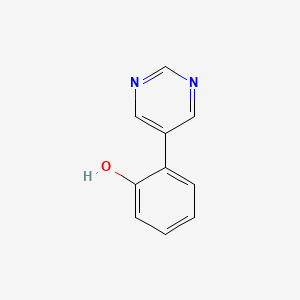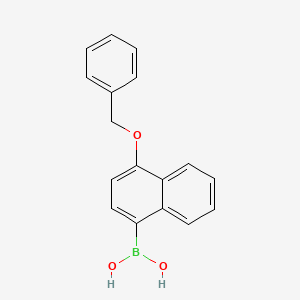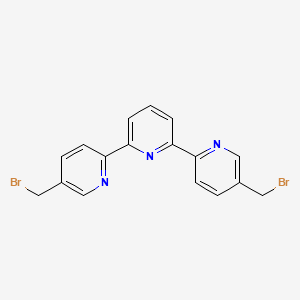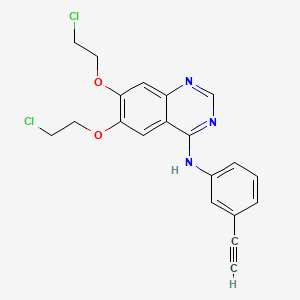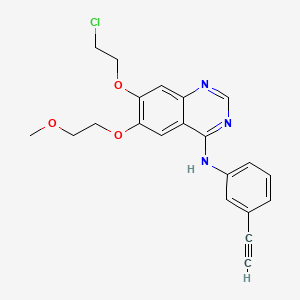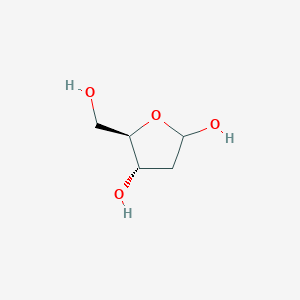
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol
描述
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, also known as 2-deoxy-D-ribose, is a deoxypentose sugar. It is a crucial component of deoxyribonucleic acid (DNA), where it forms the backbone of the DNA molecule by linking with phosphate groups and nitrogenous bases. This compound plays a significant role in various biological processes and has been extensively studied for its chemical properties and applications.
作用机制
Target of Action
2-Deoxy-D-ribofuranose, also known as 2-Deoxy-D-ribose, is a deoxypentose that is D-ribofuranose in which the hydroxy group at position C-2 is replaced by hydrogen . It is a metabolite in various species including Saccharomyces cerevisiae (Baker’s yeast), Homo sapiens (Humans), and Mus musculus (Mice) .
Mode of Action
The compound interacts with its targets by being a key component in the synthesis of glycosides with the bis (indole) aglycone . It is used as a precursor for the synthesis of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides .
Biochemical Pathways
Given its role as a precursor in the synthesis of certain glycosides , it can be inferred that it plays a role in the metabolic pathways involving these glycosides.
Pharmacokinetics
As a metabolite in various species , it can be inferred that it is absorbed and metabolized in the body.
Result of Action
Its role in the synthesis of certain glycosides suggests that it contributes to the biological activities of these compounds.
生化分析
Biochemical Properties
2-Deoxy-d-ribofuranose is involved in various biochemical reactions, primarily as a building block of DNA. It interacts with several enzymes and proteins during DNA synthesis and repair. One of the key enzymes it interacts with is ribonucleotide reductase, which catalyzes the reduction of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis . Additionally, 2-deoxy-d-ribofuranose is a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication . The interactions between 2-deoxy-d-ribofuranose and these enzymes are highly specific, ensuring the accurate replication and repair of DNA.
Cellular Effects
2-Deoxy-d-ribofuranose influences various cellular processes, particularly those related to DNA metabolism. It plays a vital role in cell division and proliferation by providing the necessary components for DNA replication . The presence of 2-deoxy-d-ribofuranose in DNA also affects cell signaling pathways and gene expression. For instance, it is involved in the regulation of genes responsible for cell cycle progression and apoptosis . Furthermore, 2-deoxy-d-ribofuranose impacts cellular metabolism by participating in the synthesis of deoxyribonucleotides, which are essential for DNA repair and replication .
Molecular Mechanism
At the molecular level, 2-deoxy-d-ribofuranose exerts its effects through specific binding interactions with enzymes and other biomolecules. During DNA synthesis, it is incorporated into the DNA strand by DNA polymerases, which recognize its structure and catalyze its addition to the growing chain . The absence of a hydroxyl group at the 2’ position allows for the formation of a more stable DNA double helix, reducing the likelihood of spontaneous hydrolysis . Additionally, 2-deoxy-d-ribofuranose is involved in enzyme inhibition and activation, particularly in the regulation of ribonucleotide reductase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-deoxy-d-ribofuranose can change over time due to its stability and degradation properties. Studies have shown that 2-deoxy-d-ribofuranose is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies in vitro and in vivo have demonstrated that 2-deoxy-d-ribofuranose maintains its functionality in DNA over extended periods, ensuring the stability of genetic information . Its degradation products can potentially interfere with cellular processes if not properly managed .
Dosage Effects in Animal Models
The effects of 2-deoxy-d-ribofuranose vary with different dosages in animal models. At low doses, it supports normal DNA synthesis and repair, promoting healthy cell function . At high doses, 2-deoxy-d-ribofuranose can exhibit toxic effects, leading to disruptions in DNA replication and potential cell death . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects without causing adverse reactions . These findings highlight the importance of precise dosage control in therapeutic applications involving 2-deoxy-d-ribofuranose.
Metabolic Pathways
2-Deoxy-d-ribofuranose is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It is synthesized from ribose-5-phosphate through the action of ribonucleotide reductase, which removes the hydroxyl group at the 2’ position . This compound is then incorporated into DNA during replication and repair processes . Additionally, 2-deoxy-d-ribofuranose can be metabolized into other intermediates that participate in various cellular functions, including energy production and signal transduction .
Transport and Distribution
Within cells, 2-deoxy-d-ribofuranose is transported and distributed through specific transporters and binding proteins. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 2-deoxy-d-ribofuranose is distributed to the nucleus, where it is incorporated into DNA . The localization and accumulation of 2-deoxy-d-ribofuranose are tightly regulated to ensure its availability for DNA synthesis and repair .
Subcellular Localization
2-Deoxy-d-ribofuranose is primarily localized in the nucleus, where it plays a critical role in DNA metabolism. It is incorporated into the DNA strand during replication and repair, contributing to the stability and integrity of the genetic material . The subcellular localization of 2-deoxy-d-ribofuranose is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. These mechanisms ensure that 2-deoxy-d-ribofuranose is available where it is needed most for maintaining cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol can be achieved through several methods. One common approach involves the reduction of ribose using sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions, yielding 2-deoxy-D-ribose as the primary product.
Industrial Production Methods
Industrial production of this compound often involves the enzymatic reduction of ribose. Enzymes such as ribose reductase can catalyze the conversion of ribose to 2-deoxy-D-ribose with high specificity and efficiency. This method is preferred for large-scale production due to its eco-friendly nature and high yield.
化学反应分析
Types of Reactions
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-deoxy-D-ribonolactone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Further reduction can yield derivatives such as 2-deoxy-D-ribitol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various halogenating agents can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: 2-deoxy-D-ribonolactone.
Reduction: 2-deoxy-D-ribitol.
Substitution: Halogenated derivatives of 2-deoxy-D-ribose.
科学研究应用
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: As a component of DNA, it is essential for genetic studies and molecular biology research.
Medicine: It is used in the development of antiviral and anticancer drugs. Its derivatives are studied for their potential therapeutic effects.
Industry: It is employed in the production of various biochemical reagents and as a precursor in the synthesis of pharmaceuticals.
相似化合物的比较
Similar Compounds
D-ribose: A pentose sugar that differs from 2-deoxy-D-ribose by having an additional hydroxyl group at the C-2 position.
2-deoxy-L-ribose: An enantiomer of 2-deoxy-D-ribose with a different spatial arrangement of atoms.
Uniqueness
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is unique due to its specific role in DNA structure. Unlike D-ribose, which is found in ribonucleic acid (RNA), 2-deoxy-D-ribose is exclusive to DNA. This distinction is critical for the different functions and properties of DNA and RNA.
属性
IUPAC Name |
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIQYODPROSQH-PYHARJCCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1831121-84-6 | |
| Record name | (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-deoxy-D-ribofuranose?
A1: 2-Deoxy-D-ribofuranose has a molecular formula of C5H10O4 and a molecular weight of 134.13 g/mol.
Q2: How can spectroscopic techniques help characterize 2-deoxy-D-ribofuranose?
A2: NMR spectroscopy, particularly 1H-NMR and 13C-NMR, can be used to determine the structure and conformation of 2-deoxy-D-ribofuranose. [] These techniques provide valuable information about the arrangement of atoms and the spatial orientation of the molecule. UV spectroscopy can help analyze the compound's absorption characteristics, which can be useful for identification and purity assessment. []
Q3: How have computational methods been employed to study 2-deoxy-D-ribofuranose?
A3: Ab initio molecular orbital calculations and density functional theory (DFT) have been employed to study the conformational properties of 2-deoxy-D-ribofuranose. [] These methods allow researchers to predict the molecule's preferred conformations, energies, and structural parameters. DFT calculations have also been used to predict NMR spin-spin coupling constants, providing further insights into the molecule's structure and behavior. []
Q4: How do structural modifications to 2-deoxy-D-ribofuranose impact its properties?
A4: Modifying 2-deoxy-D-ribofuranose can significantly impact its properties. For instance, attaching hydrophobic chains to the C1 position can enhance the stability of DNA duplexes containing the modified sugar. [] This modification is thought to improve stability due to the hydrophobic effect, where the aliphatic chain is better shielded from water molecules when incorporated into the duplex structure. Replacing the natural base with an aliphatic chain in a DNA duplex resulted in greater stability compared to an abasic site or a primary amide function linked to C1 by a polymethylene chain. []
Q5: What are some key synthetic routes to 2-deoxy-D-ribofuranose and its derivatives?
A5: Researchers have developed various synthetic strategies for 2-deoxy-D-ribofuranose and its derivatives. One approach involves using methyl β-D-ribopyranoside as a starting material. [] Another method involves a multi-step synthesis starting from 3-deoxy-1,2-O-isopropylidene-α-D-ribo-hexofuranose to obtain 2,4-dideoxy-4-phosphinyl derivatives. [, ] These methods highlight the versatility of chemical synthesis in accessing modified sugars.
Q6: What are some applications of 2-deoxy-D-ribofuranose derivatives in oligonucleotide synthesis?
A6: 2-Deoxy-D-ribofuranose derivatives are valuable building blocks for synthesizing modified oligonucleotides with enhanced properties. For example, researchers have synthesized oligonucleotides containing 1-aminomethyl or 1-mercaptomethyl-2-deoxy-D-ribofuranose modifications. [] These modifications allow for the conjugation of fluorophores and lipids, expanding the applications of oligonucleotides in areas such as drug delivery, gene analysis, and diagnostics.
Q7: Can you describe the preparation of peracetylated β-allyl C-glycosides of 2-deoxy-D-ribofuranose?
A7: The synthesis of peracetylated β-allyl C-glycosides of 2-deoxy-D-ribofuranose typically starts with the isopropylidene derivative of the sugar. [] The reaction proceeds stereoselectively to give the desired β-allyl C-glycoside, which can be further modified to access a variety of other compounds.
Q8: How can 2-deoxy-D-ribofuranose be used in the synthesis of nucleoside analogues?
A8: 2-Deoxy-D-ribofuranose is a key component in the synthesis of nucleoside analogues, which are molecules that resemble natural nucleosides but have structural modifications. One example is the synthesis of alkynyl C-2-deoxy-beta-D-ribofuranosides, which can be further elaborated into various non-natural C-nucleosides. [] The synthesis typically involves reacting 3,5-di-O-benzyl-2-deoxy-D-ribofuranose with alkynyllithium reagents followed by a cobalt-mediated cyclization reaction. This approach provides a versatile route to access a diverse range of C-deoxyribofuranoside derivatives.
Q9: Are there any industrial applications of 2-deoxy-D-ribofuranose derivatives?
A9: Yes, 2-deoxy-D-ribofuranose is a crucial starting material in the production of the anti-cancer drug decitabine. [, ] Industrial processes have been developed to produce high-purity decitabine, which involves a series of chemical reactions, including the coupling of a protected 2-deoxy-D-ribofuranose derivative with 5-azacytosine.
Q10: How does the conformation of the hydroxymethyl group in 2-deoxy-D-ribofuranose influence its properties?
A10: The conformation of the hydroxymethyl group, whether in a gg, gt, or tg rotamer, significantly influences the conformational energy and structural parameters of 2-deoxy-D-ribofuranose. [, ] These conformational changes ultimately affect the molecule's interactions with enzymes and other biomolecules, impacting its biological activity.
Q11: What are some other notable research areas involving 2-deoxy-D-ribofuranose?
A11: Ongoing research continues to explore the potential of 2-deoxy-D-ribofuranose in various fields:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)
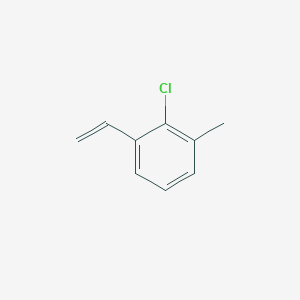
![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)
![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)
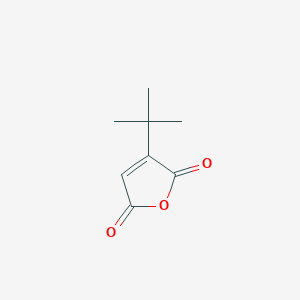
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)

